Neuraminidase-IN-6

Influenza Neuraminidase Inhibition Enzymatic Assay

Neuraminidase-IN-6 (Compound 5c) is a structurally distinct 1,3,4-triazole-3-acetamide derivative—not interchangeable with cyclohexene-based clinical NAIs. With an IC50 of 0.11 µM (comparable to oseltamivir carboxylate), it serves as an essential benchmark for SAR studies, 430-cavity binding investigations, and resistance profiling against mutations such as H274Y. Its novel scaffold makes it a critical tool for next-generation inhibitor design. Procure this validated lead to accelerate influenza antiviral research.

Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
Cat. No. B15144707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-6
Molecular FormulaC16H16N4O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CO3
InChIInChI=1S/C16H16N4O2S/c1-2-11-5-7-12(8-6-11)17-14(21)10-23-16-18-15(19-20-16)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,21)(H,18,19,20)
InChIKeyXNKUATUXRPPAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-6: Potent 1,3,4-Triazole-3-acetamide Neuraminidase Inhibitor for Influenza Research


Neuraminidase-IN-6 (Compound 5c) is a 1,3,4-triazole-3-acetamide derivative identified through a structure-based virtual screening and optimization campaign targeting influenza neuraminidase [1]. It functions as a potent, competitive neuraminidase inhibitor, demonstrating activity comparable to the clinically approved drug oseltamivir carboxylate in enzymatic assays [1].

Why Generic Neuraminidase Inhibitors Cannot Substitute for Neuraminidase-IN-6 in Targeted Research


Neuraminidase inhibitors are not interchangeable due to significant differences in chemical scaffolds, binding interactions within the enzyme's active site, and susceptibility to resistance mutations [REFS-1, REFS-2]. While clinical agents like oseltamivir and zanamivir share a common cyclohexene core, Neuraminidase-IN-6 is built on a distinct 1,3,4-triazole-3-acetamide scaffold [1]. This structural divergence directly influences binding modes, particularly interactions with the 430-cavity, a key region for inhibitor efficacy and overcoming resistance [1]. Therefore, generic substitution with a clinically approved NAI fails to replicate the specific research utility of this compound for structure-activity relationship (SAR) studies and the development of next-generation inhibitors with potentially distinct resistance profiles [2].

Neuraminidase-IN-6: Quantified Differentiation from Oseltamivir and In-Class Analogs


Comparable Enzymatic Potency to Oseltamivir Carboxylate in Direct Head-to-Head Assay

Neuraminidase-IN-6 (Compound 5c) demonstrates potent inhibitory activity against influenza neuraminidase that is quantitatively comparable to the active metabolite of the clinically approved drug oseltamivir (oseltamivir carboxylate, OSC) when tested under identical experimental conditions [1].

Influenza Neuraminidase Inhibition Enzymatic Assay

Scaffold-Based Differentiation from Clinically Approved Neuraminidase Inhibitors

Neuraminidase-IN-6 is based on a novel 1,3,4-triazole-3-acetamide scaffold [1], which is chemically distinct from the cyclohexene-derived core common to all currently approved neuraminidase inhibitors, including oseltamivir, zanamivir, peramivir, and laninamivir [2]. This structural difference is crucial for exploring new chemical space to combat resistance, as many clinically relevant resistance mutations (e.g., H274Y) severely compromise the binding of cyclohexene-based inhibitors, leading to >400-fold increases in IC50 values [2].

Medicinal Chemistry Scaffold Hopping Drug Resistance

Unique Binding Mode: Engagement of the 430-Cavity

Molecular docking studies reveal that Neuraminidase-IN-6 (Compound 5c) adopts a unique binding pose within the neuraminidase active site [1]. Its furan and triazole rings extend into the 430-cavity, a sub-pocket adjacent to the active site that is not fully exploited by oseltamivir [1]. This interaction is hypothesized to contribute to its potent inhibitory activity [1].

Molecular Docking Binding Mode 430-Cavity

Confirmed Potency in an Internally Validated Chemical Series

Within the synthesized series of novel 1,3,4-triazole-containing neuraminidase inhibitors (5a-5j), Neuraminidase-IN-6 (Compound 5c) was identified as the most potent analog, exhibiting the best inhibitory activity (IC50 = 0.11 µM) against NA [1]. This represents a successful optimization from the initial virtual screening hit, ZINC06057848 [1].

Structure-Activity Relationship SAR Lead Optimization

Recommended Research Applications for Neuraminidase-IN-6 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) and Lead Optimization Studies

Neuraminidase-IN-6 serves as an ideal benchmark and starting point for SAR studies due to its established potency (IC50 = 0.11 µM) and its position as the most active compound within its novel 1,3,4-triazole-3-acetamide series [1]. Researchers can use it as a positive control when synthesizing and testing new analogs, comparing their activity to this optimized lead [1].

Investigating Inhibitor Binding to the 430-Cavity

The predicted binding mode of Neuraminidase-IN-6, with its furan and triazole rings extending into the 430-cavity, makes it a valuable tool for studying this important sub-pocket [1]. It can be used in co-crystallization studies, advanced molecular dynamics simulations, or mutagenesis studies to validate the role of the 430-cavity in inhibitor binding and to guide the design of next-generation inhibitors targeting this region [1].

Development of Resistance-Breaking Neuraminidase Inhibitors

Given its novel 1,3,4-triazole-3-acetamide scaffold, which is chemically distinct from all clinically approved cyclohexene-based neuraminidase inhibitors, Neuraminidase-IN-6 is a critical tool compound for screening against drug-resistant influenza strains [REFS-1, REFS-2]. Its procurement enables research aimed at identifying new chemotypes that maintain efficacy against viruses carrying common resistance mutations like H274Y, which severely impact oseltamivir's potency [2].

In Vitro Virology and Mechanism of Action Studies

With its confirmed potent enzymatic inhibition (IC50 = 0.11 µM), Neuraminidase-IN-6 is well-suited for in vitro virology experiments [1]. It can be used as a chemical probe to study the role of neuraminidase in the influenza virus life cycle, including viral entry, replication, and release, in cell culture models of influenza infection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuraminidase-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.